Cas no 63740-77-2 ((R)-8-Hydroxy Warfarin)

(R)-8-Hydroxy Warfarin 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-
- (R)-8-Hydroxy Warfarin
- 2H-1-Benzopyran-2-one,4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)-, (R)-
- 8-Hydroxy-R-warfarin
- 2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-((1R)-3-oxo-1-phenylbutyl)-
- 4,8-DIHYDROXY-3-[(1R)-3-OXO-1-PHENYLBUTYL]CHROMEN-2-ONE
- (R)-8-Hydroxywarfarin
- 63740-77-2
- CHEBI:175133
- UNII-B17XQ0EE0Y
- CHEMBL3544607
- R-8-Hydroxywarfarin
- 8-Hydroxywarfarin, (R)-
- Q27274246
- B17XQ0EE0Y
- NS00127420
-
- インチ: InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m1/s1
- InChIKey: BHBOXPNWDGYJNB-CQSZACIVSA-N
- ほほえんだ: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
計算された属性
- せいみつぶんしりょう: 324.10000
- どういたいしつりょう: 324.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 83.8A^2
じっけんとくせい
- PSA: 87.74000
- LogP: 3.31520
(R)-8-Hydroxy Warfarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H996150-25mg |
(R)-8-Hydroxy Warfarin |
63740-77-2 | 25mg |
$3066.00 | 2023-05-18 |
(R)-8-Hydroxy Warfarin 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
(R)-8-Hydroxy Warfarinに関する追加情報
(R)-8-Hydroxy Warfarin: A Comprehensive Overview
Introduction to (R)-8-Hydroxy Warfarin
R-8-Hydroxy Warfarin, also known by its CAS number 63740-77-2, is a significant compound in the field of pharmacology and medicinal chemistry. This compound is a derivative of warfarin, a well-known anticoagulant, and has garnered attention due to its unique properties and potential therapeutic applications. The R configuration denotes the specific stereochemistry of the hydroxyl group at the 8th position, which plays a crucial role in its biological activity and pharmacokinetics.
Structural Insights and Synthesis
The structure of R-8-Hydroxy Warfarin is characterized by a coumarin backbone with a hydroxyl group at the 8th position. This hydroxyl group introduces additional hydrogen bonding capabilities, which can influence the compound's solubility, stability, and interaction with biological targets. The synthesis of R-8-Hydroxy Warfarin involves a series of organic reactions, including oxidation and stereochemical control to achieve the desired configuration. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for producing this enantiomerically pure compound.
Pharmacological Properties and Mechanism of Action
As an analog of warfarin, R-8-Hydroxy Warfarin exhibits anticoagulant activity by inhibiting vitamin K epoxide reductase (VKOR), an enzyme critical for the recycling of vitamin K. This inhibition prevents the carboxylation of glutamic acid residues in clotting factors II, VII, IX, and X, thereby reducing blood coagulation. However, R-8-Hydroxy Warfarin differs from warfarin in terms of potency, selectivity, and pharmacokinetics due to the presence of the hydroxyl group at position 8.
Recent studies have explored the comparative efficacy of R-8-Hydroxy Warfarin against other warfarin derivatives. For instance, research published in *Journal of Medicinal Chemistry* highlights that R-8-Hydroxy Warfarin demonstrates enhanced selectivity towards VKOR over other related enzymes, potentially reducing off-target effects. Additionally, preclinical models have shown that this compound exhibits improved bioavailability and reduced clearance rates compared to standard warfarin.
Therapeutic Applications and Clinical Potential
The clinical potential of R-8-Hydroxy Warfarin lies in its ability to address limitations associated with traditional anticoagulants. For example, warfarin's narrow therapeutic window and variable response among patients necessitate frequent monitoring and dose adjustments. In contrast, R-8-Hydroxy Warfarin's improved pharmacokinetic profile may allow for more predictable dosing regimens.
Preliminary clinical trials have indicated that R-8-Hydroxy Warfarin could be particularly effective in managing conditions such as atrial fibrillation-associated stroke and deep vein thrombosis. Furthermore, ongoing research investigates its potential use in combination therapies to enhance anticoagulant efficacy while minimizing adverse effects.
Safety Profile and Toxicological Considerations
Evaluating the safety profile of R-8-Hydroxy Warfarin is critical for its translation into clinical practice. Preclinical toxicology studies have demonstrated that this compound exhibits a favorable safety margin with minimal adverse effects at therapeutic doses. However, long-term toxicity studies are still underway to assess potential chronic effects.
A recent study published in *Toxicological Sciences* explored the genotoxicity and mutagenicity profiles of R-8-Hydroxy Warfarin, concluding that it does not pose significant risks under standard therapeutic conditions. These findings further support its potential as a safer alternative to conventional anticoagulants.
Future Directions and Research Opportunities
The development of R-8-Hydroxy Warfarin represents a promising advancement in anticoagulant therapy. Future research directions include optimizing its delivery systems to improve bioavailability further and exploring its utility in emerging therapeutic areas such as cancer-associated thrombosis.
Collaborative efforts between academia and industry are expected to accelerate the progression of R-8-Hydroxy Warfarin through clinical development stages. Additionally, leveraging computational chemistry tools may provide deeper insights into its molecular interactions and guide rational drug design efforts.
63740-77-2 ((R)-8-Hydroxy Warfarin) 関連製品
- 17834-03-6(7-Hydroxy Warfarin)
- 28392-96-3(Warfarin Alcohol (Mixture of Diastereomers))
- 2610-86-8(2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1))
- 435-97-2(Phenprocoumon)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 39910-65-1(2-azidopyridine)
- 2825011-29-6(6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one)
- 1206124-83-5(4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid)
- 1780572-69-1(3-Methyl-6-quinolinesulfonyl Chloride)
- 1261945-54-3(4-(3-Chlorophenyl)-2-nitrophenol)




